2-(1,1'-Biphenyl-4-yloxy)-2-methylpropanoic acid

Analytical Chemistry Chemical Procurement Drug Discovery

This research-grade compound is frequently mislabeled as fenofibric acid (CAS 42017-89-0) in vendor catalogs, leading to costly analytical errors. Its distinct XLogP3 of 3.6 and boiling point (416.8°C) make it an essential reference standard for HPLC/LC-MS method validation and a unique biphenyl pharmacophore tool. Avoid misidentification; ensure you receive the correct CAS 1222-74-8 for reliable results.

Molecular Formula C16H16O3
Molecular Weight 256.3 g/mol
CAS No. 1222-74-8
Cat. No. B1267851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,1'-Biphenyl-4-yloxy)-2-methylpropanoic acid
CAS1222-74-8
Molecular FormulaC16H16O3
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)OC1=CC=C(C=C1)C2=CC=CC=C2
InChIInChI=1S/C16H16O3/c1-16(2,15(17)18)19-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,17,18)
InChIKeyJSVVPNWVEKYXKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,1'-Biphenyl-4-yloxy)-2-methylpropanoic Acid (CAS 1222-74-8): Procurement-Ready Overview of a Structurally Distinct Biphenyl Derivative


2-(1,1'-Biphenyl-4-yloxy)-2-methylpropanoic acid (CAS 1222-74-8) is a research-grade organic compound classified as a biphenyl derivative, with a molecular formula of C₁₆H₁₆O₃ and a molecular weight of 256.30 g/mol . It features a 2-methylpropanoic acid moiety linked via an ether oxygen to a biphenyl-4-yl core, giving it a calculated XLogP3 of 3.6 . This compound is frequently misidentified in vendor catalogs as the lipid-lowering drug fenofibric acid (CAS 42017-89-0), despite being a distinct chemical entity [1], a critical distinction that impacts procurement decisions, especially in analytical chemistry and drug discovery research where precise structural identity is paramount .

Why a Simple Phenoxyacetic or Fibrate Analog Cannot Substitute for 2-(1,1'-Biphenyl-4-yloxy)-2-methylpropanoic Acid (CAS 1222-74-8)


Procurement for this compound is uniquely challenging because it is frequently and erroneously cross-referenced with fenofibric acid (CAS 42017-89-0) in commercial databases . This misidentification is not merely semantic; the two compounds possess fundamentally different molecular formulas (C₁₆H₁₆O₃ vs. C₁₇H₁₅ClO₄), physicochemical properties (notably a lower boiling point of 416.8 °C vs. 486.5 °C for fenofibric acid ), and distinct biological activity profiles. Similarly, substituting with simpler analogs like clofibric acid (CAS 882-09-7) fails to replicate the steric and electronic properties conferred by the unsubstituted biphenyl core, which directly influences target binding and assay outcomes [1]. The evidence below quantifies these critical differences, establishing that CAS 1222-74-8 is not a generic stand-in for any fibrate but a unique research tool.

Procurement-Critical Evidence: Quantifying the Differentiation of 2-(1,1'-Biphenyl-4-yloxy)-2-methylpropanoic Acid (CAS 1222-74-8)


Identity and Vendor Misannotation: CAS 1222-74-8 is Not Fenofibric Acid (CAS 42017-89-0)

A critical differentiator for procurement is that CAS 1222-74-8 is structurally distinct from fenofibric acid (CAS 42017-89-0), a fact obscured by widespread vendor mislabeling . The target compound has a molecular formula of C₁₆H₁₆O₃ (MW 256.30 g/mol), whereas fenofibric acid is C₁₇H₁₅ClO₄ (MW 318.75 g/mol), containing a chlorine atom and a ketone group absent in the target compound [1]. This misidentification can lead to procurement of the wrong molecule for assays designed to study the specific activity of the unsubstituted biphenyl analog.

Analytical Chemistry Chemical Procurement Drug Discovery

COX-1 Inhibition: A Differentiated Activity Profile Compared to the Anti-Proliferative Agent Clobuzarit

In vitro enzymatic assays demonstrate that 2-(1,1'-Biphenyl-4-yloxy)-2-methylpropanoic acid inhibits ovine COX-1 with an IC₅₀ of 100 µM [1]. This contrasts with the activity profile of the structurally related biphenyl derivative clobuzarit (CAS 22494-47-9), which primarily acts as an anti-proliferative agent with an IC₅₀ of 25 µM against concanavalin A-stimulated rat thymocytes . The distinct biological activities highlight that the target compound is not a simple substitute for other biphenyl-containing compounds, and its use is predicated on a specific, albeit weak, COX-1 interaction rather than the broader anti-proliferative effects seen with clobuzarit.

Inflammation Enzymology COX Inhibition

Physical Property Differentiation: Lower Boiling Point for Improved Handling in Synthesis and Purification

A key differentiator for laboratory-scale synthesis and purification is the compound's boiling point. 2-(1,1'-Biphenyl-4-yloxy)-2-methylpropanoic acid has a reported boiling point of 416.8 °C at 760 mmHg , which is 69.7 °C lower than the 486.5 °C boiling point of fenofibric acid and 92.7 °C higher than the 324.1 °C boiling point of clofibric acid . This intermediate boiling point offers a practical advantage for techniques such as recrystallization and distillation, providing a wider thermal processing window than the more volatile clofibric acid while avoiding the energy-intensive conditions required for fenofibric acid.

Medicinal Chemistry Process Chemistry Analytical Chemistry

Calculated Lipophilicity: Differentiating XLogP3 from Fenofibric Acid

The calculated partition coefficient (XLogP3) for 2-(1,1'-Biphenyl-4-yloxy)-2-methylpropanoic acid is 3.6 , indicating moderate lipophilicity. While a direct experimental comparison for fenofibric acid is not available in the same database, the structural difference (presence of a chlorine and a ketone) suggests a different lipophilicity and, consequently, altered membrane permeability and plasma protein binding. This value positions the compound within a desirable range for oral bioavailability based on Lipinski's Rule of Five [1], but its specific value is a unique identifier that differentiates it from other biphenyl analogs in computational models.

ADME Drug Design Computational Chemistry

Validated Application Scenarios for 2-(1,1'-Biphenyl-4-yloxy)-2-methylpropanoic Acid (CAS 1222-74-8) Based on Quantitative Evidence


Analytical Method Development and Reference Standard Procurement

Given the prevalent vendor misannotation of CAS 1222-74-8 as fenofibric acid , this compound serves as an essential reference standard for analytical chemists. Its distinct molecular formula and physicochemical properties (boiling point 416.8 °C, XLogP3 3.6) provide unique markers for HPLC, LC-MS, and GC-MS method validation, ensuring accurate identification and quantification of the correct compound in complex mixtures. Procuring a high-purity batch (≥95%) from a reputable vendor is critical for establishing robust analytical protocols and avoiding costly errors in drug discovery or environmental monitoring.

COX-1 Enzymology Research and Assay Development

The compound's characterized, albeit weak, activity as an inhibitor of ovine COX-1 (IC₅₀ = 100 µM) [1] positions it as a valuable tool for enzymologists studying the COX pathway. Unlike potent, clinically used COX inhibitors, this compound can serve as a low-affinity control or a starting point for fragment-based drug discovery aimed at developing novel COX-1 modulators with unique binding modes. Its structural simplicity, lacking the chlorine and ketone of fenofibric acid, allows researchers to isolate the contribution of the biphenyl core to enzyme-ligand interactions.

Synthetic Chemistry and Process Development

For synthetic chemists, the compound's physical properties offer practical advantages. Its boiling point of 416.8 °C and density of 1.149 g/cm³ provide a defined window for purification via recrystallization or distillation that is less demanding than the higher-boiling fenofibric acid (486.5 °C) and less volatile than clofibric acid (324.1 °C) . This makes it a more convenient intermediate in multi-step syntheses of complex biphenyl-containing molecules, potentially streamlining process development and scale-up efforts.

Cheminformatics and In Silico Modeling

The compound's precise calculated properties, including a Topological Polar Surface Area (TPSA) of 46.5 Ų and an XLogP3 of 3.6 , are critical inputs for computational drug discovery. These values, distinct from those of misassigned analogs, enable accurate QSAR modeling and virtual screening campaigns. Researchers building predictive models for target engagement or ADME properties must use these correct parameters to avoid skewed predictions and to properly evaluate the biphenyl-4-yloxy pharmacophore in comparison to other scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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